BAY-1797 is a potent and selective antagonist of the P2X4 receptor. [, ] It belongs to a new class of P2X4 inhibitors and is a valuable tool for in vivo studies in rodents. []
P2X receptors are ATP-gated cation channels involved in various physiological processes. The P2X4 subtype, in particular, plays a crucial role in the immune and central nervous systems, especially in neuropathic pain. [] This makes P2X4 receptors, and consequently BAY-1797, a subject of significant interest in drug discovery research.
BAY-1797 is a potent and selective antagonist of the human P2X4 receptor, a member of the purinergic receptor family that plays significant roles in various physiological processes, including pain modulation and inflammation. This compound, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been characterized for its ability to inhibit the P2X4 receptor with an IC50 value of approximately 211 nM, making it a valuable chemical probe for research in pharmacology and therapeutic applications .
BAY-1797 was developed by Bayer AG and is classified as a small molecule antagonist targeting purinergic receptors, specifically the P2X4 subtype. Its discovery was part of efforts to identify compounds that can modulate receptor activity for potential therapeutic benefits in conditions such as chronic pain and inflammatory diseases .
The synthesis of BAY-1797 involves several key steps:
The synthesis is characterized by high yields and employs techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structure elucidation.
BAY-1797 has a complex molecular structure that contributes to its biological activity. The key features include:
The molecular structure has been analyzed using various spectroscopic methods, confirming the presence of functional groups essential for its interaction with the P2X4 receptor .
BAY-1797 participates in specific chemical reactions primarily related to its role as a receptor antagonist:
These reactions are crucial for understanding how BAY-1797 can be utilized therapeutically and how it interacts within biological systems.
BAY-1797 exerts its effects by binding to the P2X4 receptor, inhibiting its activation by ATP. This blockade prevents calcium ion influx which is critical for various cellular processes such as neurotransmitter release and inflammatory responses. The mechanism involves:
This mechanism underpins its potential therapeutic applications in pain management and inflammation reduction.
BAY-1797 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate dosing regimens in clinical settings .
BAY-1797's primary applications lie in scientific research and potential therapeutic use:
P2X4 receptors (P2X4Rs) are ATP-gated ion channels widely expressed in immune cells, microglia, and vascular endothelia. They facilitate cation influx (Na⁺, K⁺, Ca²⁺) upon extracellular ATP release, modulating processes such as inflammatory mediator release, synaptic plasticity, and immune cell activation [5] [10]. Under pathological conditions like nerve injury, spinal P2X4R expression in microglia increases dramatically. This upregulation drives neuropathic pain by promoting brain-derived neurotrophic factor (BDNF) release, which alters chloride transport in spinal neurons via KCC2 downregulation, converting inhibitory GABA signals into excitatory outputs [3] [10]. Such mechanisms underscore P2X4R's role in chronic pain states, where microglial activation becomes a maladaptive response to neural damage [5] [7].
Purinergic signaling, particularly through ATP-gated P2X receptors, is a critical mediator of neuroimmune crosstalk in chronic pain. ATP released from damaged cells activates microglial P2X4Rs, triggering a cascade that includes p38 MAPK phosphorylation and transcription of pro-inflammatory genes (e.g., IL-1β, TNF-α) [5] [10]. In neuropathic pain models, P2X4R-knockout mice show attenuated mechanical allodynia, while intrathecal ATP-stimulated microglia induce allodynia in naïve animals [10]. Beyond pain, P2X4Rs contribute to inflammation in conditions like rheumatoid arthritis and sepsis by enhancing cytokine release and immune cell infiltration [1] [7].
The selectivity of P2X4R upregulation in spinal microglia after nerve injury—unseen in acute pain or peripheral inflammation—makes it a compelling target [3] [10]. Unlike broad-spectrum P2X inhibitors (e.g., suramin), selective P2X4R antagonists avoid off-target effects such as immunosuppression or cardiovascular toxicity [8]. Preclinical evidence confirms that P2X4R blockade reverses established allodynia without affecting acute nociception, positioning it as a disease-modifying strategy for neuropathic pain [5] [10].
BAY-1797 (N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) emerged from high-throughput screening and structure-guided optimization. Early P2X4 inhibitors faced challenges like CYP3A4 enzyme induction, limiting clinical utility. Modifications to the ether linker region of BAY-1797 reduced pregnane X receptor (PXR) binding, minimizing CYP3A4 induction while retaining potency [1]. Characterized by nanomolar inhibition of human P2X4 (IC₅₀ = 108–211 nM) and >50-fold selectivity over other P2X subtypes (e.g., P2X1, P2X3, P2X7), BAY-1797 became a lead candidate for in vivo studies [1] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7